(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Mechanism of Action
Target of Action
It is commonly used as an amino acid protecting group in peptide synthesis , suggesting that its targets could be the amino acid residues in proteins.
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted side reactions or unnecessary chemical reactions during the synthesis process . The Fmoc group can be removed after the synthesis is complete, revealing the original amino acid residue .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in ensuring the correct sequence of amino acids in the peptide chain.
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would be primarily determined by the properties of the final peptide product .
Result of Action
The primary result of the action of Fmoc-D-2-amino-5-phenyl-pentanoic acid is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of Fmoc-D-2-amino-5-phenyl-pentanoic acid is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the protection and deprotection processes . The compound is stable under the conditions typically used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of phenylalanine. The process begins with the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Reaction Conditions:
Reagents: Phenylalanine, fluorenylmethoxycarbonyl chloride, sodium carbonate or triethylamine.
Solvents: Dichloromethane or tetrahydrofuran.
Temperature: 0-5°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the fluorenylmethoxycarbonyl group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenyl ketones or reduction to form phenyl alcohols.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Deprotection: Phenylalanine.
Coupling: Peptides with protected amino groups.
Oxidation: Phenyl ketones.
Reduction: Phenyl alcohols.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides, which are essential for studying protein structure and function. The compound is also used in the development of peptide-based drugs and in the study of enzyme-substrate interactions.
In medicinal chemistry, this compound is used to synthesize peptide analogs that can act as enzyme inhibitors or receptor agonists/antagonists. It is also employed in the development of diagnostic tools and therapeutic agents for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is similar to other amino acid derivatives that use different protecting groups. Some of these compounds include:
Boc-Phenylalanine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
Cbz-Phenylalanine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
TFA-Phenylalanine: Uses the trifluoroacetyl (TFA) group as a protecting group.
Uniqueness: The fluorenylmethoxycarbonyl group offers several advantages over other protecting groups, including:
Ease of Removal: The Fmoc group can be removed under mild basic conditions, which is less likely to cause side reactions compared to acidic conditions required for Boc or Cbz groups.
Stability: The Fmoc group is stable under a wide range of reaction conditions, making it suitable for complex peptide syntheses.
Fluorescence: The Fmoc group is fluorescent, allowing for easy monitoring of the deprotection process.
These features make ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid a preferred choice in peptide synthesis and other applications requiring amino group protection.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKBGOHVBNXRB-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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